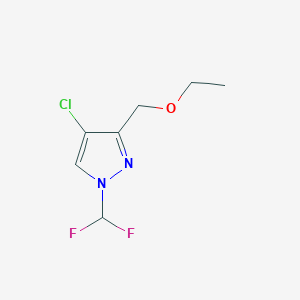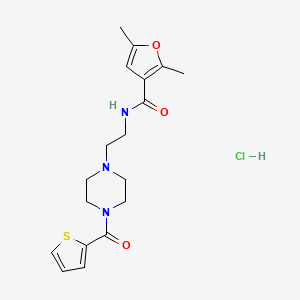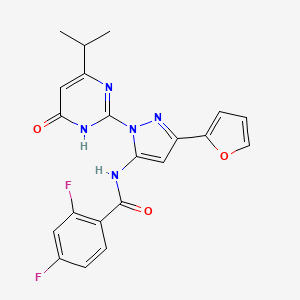
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate (DFPDC) is a chemical compound that has been extensively studied for its potential applications in various fields of science. DFPDC is a pyrazole derivative, which has two ester groups attached to it. Its chemical formula is C11H14FNO4, and its molecular weight is 243.23 g/mol.
Aplicaciones Científicas De Investigación
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, anticonvulsant, and analgesic activities. This compound has also been evaluated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been investigated for its potential use as a ligand for the development of new catalysts.
Mecanismo De Acción
The mechanism of action of Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known mediators of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anticonvulsant and analgesic activities. This compound has been evaluated for its potential use as a fluorescent probe for the detection of metal ions, and it has been found to exhibit high selectivity and sensitivity towards copper ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is commercially available. Additionally, this compound has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various types of experiments. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not well understood. Additionally, this compound has not been extensively studied for its potential toxicity, and more research is needed in this area.
Direcciones Futuras
There are several future directions for research on Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate. One potential area of research is the development of new derivatives of this compound with improved biological activities. Additionally, more research is needed to better understand the mechanism of action of this compound and its potential toxicity. This compound may also have potential applications in the development of new catalysts for organic synthesis. Finally, this compound may have potential applications in the development of new fluorescent probes for the detection of metal ions.
Métodos De Síntesis
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate can be synthesized by a multistep reaction from commercially available starting materials. The synthesis method involves the reaction of 3-fluoropropylamine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained by esterification of the resulting pyrazole carboxylic acid with methanol and dimethyl sulfate.
Propiedades
IUPAC Name |
dimethyl 1-(3-fluoropropyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKMQFWTVYQMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCCF)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2532656.png)
![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2532657.png)
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)
![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)
![1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2532666.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)
![1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B2532669.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)

